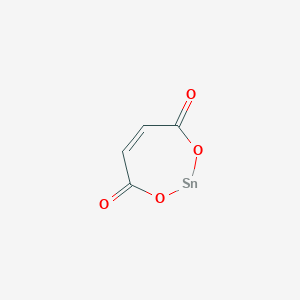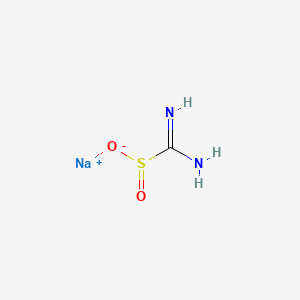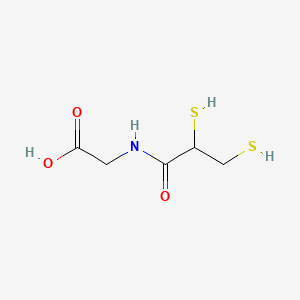
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8) is a complex inorganic compound that combines magnesium, silicon, hydroxide, and oxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium silicon hydroxide oxide can be synthesized through a variety of methods, including hydrothermal and solvothermal treatments. These methods involve the reaction of magnesium salts with silicon sources under controlled temperature and pressure conditions. For instance, a common approach is to react magnesium chloride with sodium silicate in an aqueous solution, followed by hydrothermal treatment at elevated temperatures (around 150-200°C) for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of magnesium silicon hydroxide oxide may involve the use of large-scale reactors and continuous processing techniques. The raw materials, such as magnesium oxide and silicon dioxide, are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in rotary kilns or fluidized bed reactors. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium silicon hydroxide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silicon dioxide.
Reduction: Under reducing conditions, it can be reduced to elemental magnesium and silicon.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures (above 600°C).
Substitution: Aqueous solutions of chloride or sulfate salts at room temperature.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silicon dioxide (SiO2).
Reduction: Elemental magnesium (Mg) and silicon (Si).
Substitution: Magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
Scientific Research Applications
Magnesium silicon hydroxide oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in bone regeneration and as a component in bioactive coatings for implants.
Industry: Utilized as a flame retardant, filler material in polymers, and as an additive in ceramics and glass manufacturing.
Mechanism of Action
The mechanism by which magnesium silicon hydroxide oxide exerts its effects is primarily based on its ability to interact with other molecules through ionic and covalent bonding. In biological systems, the compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. In industrial applications, its flame retardant properties are attributed to its ability to release water and form a protective oxide layer when exposed to high temperatures, thereby inhibiting combustion.
Comparison with Similar Compounds
Similar Compounds
Magnesium hydroxide (Mg(OH)2):
Silicon dioxide (SiO2): A widely used compound in various industries, but does not possess the same catalytic and biocompatible properties as magnesium silicon hydroxide oxide.
Magnesium oxide (MgO): Known for its high thermal stability and use in refractory materials, but does not offer the same range of applications in biology and medicine.
Uniqueness
Magnesium silicon hydroxide oxide stands out due to its unique combination of magnesium, silicon, hydroxide, and oxide ions, which confer a range of properties not found in simpler compounds. Its structural complexity allows for diverse applications in chemistry, biology, medicine, and industry, making it a versatile and valuable compound for scientific research.
Properties
CAS No. |
52015-56-2 |
|---|---|
Molecular Formula |
MgO4Si2 |
Molecular Weight |
144.47 g/mol |
InChI |
InChI=1S/Mg.2O2Si/c;2*1-3-2/q+2;2*-1 |
InChI Key |
VTYBDAMPQOVNJK-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]=O.[O-][Si]=O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
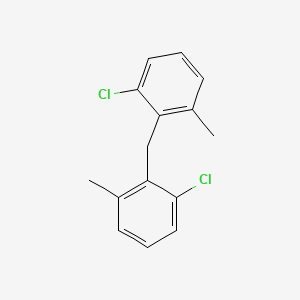
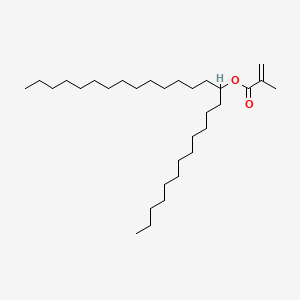
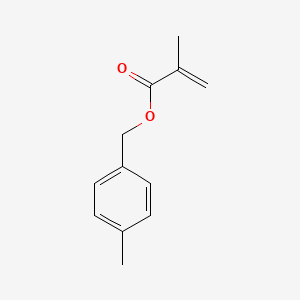

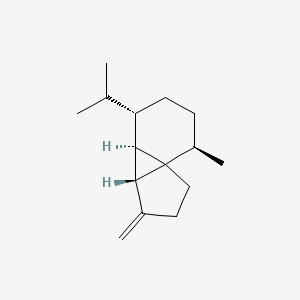
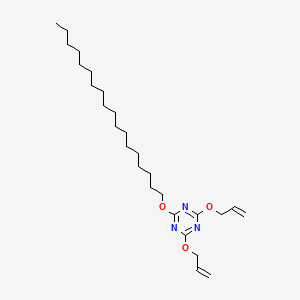

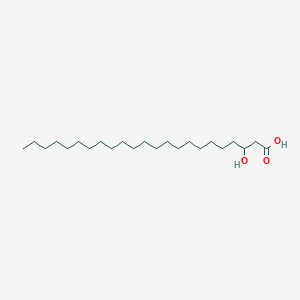
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
